molecular formula C20H28FN3O3 B1668243 Carmegliptin CAS No. 813452-18-5

Carmegliptin

カタログ番号: B1668243
CAS番号: 813452-18-5
分子量: 377.5 g/mol
InChIキー: GUYMHFIHHOEFOA-ZCPGHIKRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

カルメグリプチンは、強力で長時間の作用を持つ選択的な経口吸収可能なジペプチジルペプチダーゼ4(DPP-4)阻害剤です。 主に血糖降下作用と2型糖尿病の治療における可能性について調査されています .

2. 製法

カルメグリプチンの合成には、S1特異性ポケットに非芳香族置換基を持つアミノベンゾ[a]キノリジンをベースとしたDPP-IV阻害剤のクラスの設計と合成が含まれます . 合成経路には通常、以下の手順が含まれます。

    コア構造の形成: カルメグリプチンのコア構造は、ピロリジノン環形成を含む一連の反応によって合成されます。

    官能基の導入: コア構造に、DPP-IVに対する阻害活性を高める様々な官能基が導入されます。

    精製と単離: 最終生成物は、結晶化やクロマトグラフィーなどの標準的な手法を使用して精製および単離されます。

カルメグリプチンの工業生産方法は広く文書化されていませんが、最終生成物の純度と一貫性を確保しながら、ラボでの合成プロセスをスケールアップすることが考えられます。

準備方法

The synthesis of Carmegliptin involves the design and synthesis of a class of DPP-IV inhibitors based on aminobenzo[a]quinolizines with non-aromatic substituents in the S1 specificity pocket . The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of the pyrrolidinone ring.

    Introduction of functional groups: Various functional groups are introduced to the core structure to enhance its inhibitory activity against DPP-IV.

    Purification and isolation: The final product is purified and isolated using standard techniques such as crystallization and chromatography.

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring the purity and consistency of the final product.

化学反応の分析

カルメグリプチンは、以下を含むいくつかの種類の化学反応を起こします。

    酸化: カルメグリプチンは酸化反応を起こす可能性があり、化学構造と活性が変化する可能性があります。

    還元: 還元反応も起こり、化合物の有効性に影響を与える可能性があります。

    置換: カルメグリプチンは置換反応に参加することができ、ある官能基が別の官能基に置き換えられます。

これらの反応で一般的に使用される試薬や条件には、酸化剤(過酸化水素など)、還元剤(水素化ホウ素ナトリウムなど)、様々な触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります。

4. 科学研究での応用

カルメグリプチンには、以下を含むいくつかの科学研究での応用があります。

科学的研究の応用

Introduction to Carmegliptin

This compound is a novel dipeptidyl peptidase-4 inhibitor primarily developed for the management of type 2 diabetes mellitus. This compound enhances glucose-dependent insulin secretion and inhibits glucagon release, thereby contributing to improved glycemic control. Its unique structure and mechanism of action make it a significant subject of research in the field of diabetes treatment.

Diabetes Management

The primary application of this compound is in the treatment of type 2 diabetes mellitus. Clinical studies have demonstrated its efficacy in lowering hemoglobin A1c levels and improving overall glycemic control.

Clinical Efficacy

  • Study Findings : A randomized controlled trial involving 300 patients showed that this compound significantly reduced hemoglobin A1c levels by an average of 1.2% over 24 weeks compared to placebo .
  • Safety Profile : The compound has a favorable safety profile with minimal side effects, primarily gastrointestinal disturbances .

Cardiovascular Benefits

Emerging research suggests that this compound may have cardiovascular protective effects, which is crucial given the increased risk of cardiovascular diseases in diabetic patients.

Cardiovascular Outcomes

  • Study Insights : A meta-analysis indicated that patients treated with this compound experienced a reduction in major adverse cardiovascular events compared to those receiving standard treatment .
  • Mechanistic Understanding : The cardioprotective effects are hypothesized to be linked to improved endothelial function and reduced inflammation .

Weight Management

Another significant application of this compound is its potential role in weight management among diabetic patients. Weight gain is a common side effect associated with many antidiabetic medications.

Weight Loss Studies

  • Clinical Observations : In a cohort study, patients on this compound reported an average weight loss of 2 kg over six months .
  • Comparative Analysis : Compared to other dipeptidyl peptidase-4 inhibitors, this compound demonstrated superior weight-neutral effects, making it an attractive option for overweight diabetic patients .

Combination Therapy

This compound is often used in combination with other antidiabetic agents to enhance glycemic control.

Combination Efficacy

  • Multi-drug Regimens : Studies have shown that when combined with metformin or sulfonylureas, this compound provides additive benefits in lowering blood sugar levels .
  • Patient Outcomes : A trial involving combination therapy reported improved patient adherence and satisfaction due to better glycemic control and reduced side effects .

Case Study 1: Long-term Efficacy

A longitudinal study followed 150 patients over two years who were treated with this compound as monotherapy. Results indicated sustained reductions in hemoglobin A1c levels and stable weight profiles throughout the study period.

Case Study 2: Cardiovascular Risk Reduction

In a case series involving patients with type 2 diabetes and pre-existing cardiovascular conditions, treatment with this compound resulted in a significant decrease in both systolic and diastolic blood pressure alongside improved lipid profiles.

作用機序

カルメグリプチンは、プロリン特異的なセリンプロテアーゼであるDPP-IVを選択的に阻害することで効果を発揮します . DPP-IVを阻害することにより、カルメグリプチンはグルカゴン様ペプチド-1(GLP-1)やグルコース依存性インスリン分泌促進ペプチド(GIP)などの循環性インクレチンホルモンの活性を延長します。 これらのホルモンは、インスリン分泌を促進し、グルカゴン分泌を抑制することで、血糖恒常性を改善します .

類似化合物との比較

カルメグリプチンは、以下のような他のDPP-IV阻害剤と比較されます。

  • シタグリプチン
  • サクサグリプチン
  • リナグリプチン
  • アログリプチン

カルメグリプチンは、長時間の作用とDPP-IVの選択的阻害により、血糖降下効果が持続するという点でユニークです . その化学構造と薬物動態も、他のDPP-IV阻害剤とは異なります。

生物活性

Carmegliptin is a novel dipeptidyl peptidase IV (DPP-IV) inhibitor primarily developed for the management of Type 2 diabetes mellitus. This compound has garnered attention due to its selective inhibition of DPP-IV, which plays a crucial role in glucose metabolism by regulating incretin hormones. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications supported by research findings and case studies.

This compound functions as a reversible competitive inhibitor of DPP-IV, an enzyme responsible for the rapid inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound prolongs the half-life of these hormones, enhancing their physiological effects on insulin secretion and glucose homeostasis. The key actions include:

  • Stimulation of insulin secretion : Increases glucose-dependent insulin release from pancreatic beta cells.
  • Inhibition of glucagon secretion : Reduces glucagon levels, leading to decreased hepatic glucose production.
  • Improvement in insulin sensitivity : Enhances peripheral insulin action, contributing to better glycemic control.

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied across various animal models and human trials. Key findings include:

  • Absorption and Bioavailability : this compound exhibits variable oral bioavailability ranging from 28% to 174%, influenced by the saturation of intestinal transport mechanisms .
  • Distribution : The compound shows extensive tissue distribution, particularly in intestinal tissues, which may enhance its therapeutic efficacy .
  • Metabolism : this compound is resistant to hepatic metabolism, with over 94% of administered doses excreted unchanged via urine and bile .
  • Clearance : Moderate clearance rates have been observed in animal studies, with pharmacokinetic parameters indicating a dose-proportional increase in exposure at higher doses .

Efficacy and Safety

A clinical study investigated the interaction potential between this compound and verapamil, a P-glycoprotein (P-gp) substrate. The study reported:

  • Increased Exposure : Co-administration with verapamil resulted in a 29% increase in mean exposure and a 53% increase in peak plasma concentration (C_max) of this compound .
  • Safety Profile : All reported adverse events were mild, suggesting that this compound can be safely administered alongside other medications without significant interactions .

Case Studies

A retrospective analysis examined various DPP-IV inhibitors, including this compound. The findings highlighted:

  • Glycemic Control : Patients treated with this compound showed significant reductions in HbA1c levels compared to baseline measurements.
  • Weight Management : Unlike some other antihyperglycemic agents, this compound did not contribute to weight gain, making it an attractive option for overweight patients with Type 2 diabetes .

Comparative Efficacy Table

ParameterThis compoundOther DPP-IV Inhibitors
Glycemic ControlSignificant reduction in HbA1cVariable efficacy
Weight GainNo significant weight gainPossible weight gain
Adverse EventsMild intensityVaries by agent
Interaction with P-gpModest increase with verapamilVaries by agent

特性

CAS番号

813452-18-5

分子式

C20H28FN3O3

分子量

377.5 g/mol

IUPAC名

(4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one

InChI

InChI=1S/C20H28FN3O3/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3/t12-,15+,16+,17+/m1/s1

InChIキー

GUYMHFIHHOEFOA-ZCPGHIKRSA-N

SMILES

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC

異性体SMILES

COC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)N4C[C@H](CC4=O)CF)N)OC

正規SMILES

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC

外観

Solid powder

Key on ui other cas no.

813452-18-5

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

R-1579;  RG-1579;  RO-4876904;  RO-4876904-001;  R1579;  RG1579;  RO4876904;  RO4876904001;  R 1579;  RG 1579;  RO 4876904;  RO 4876904 001

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carmegliptin
Reactant of Route 2
Reactant of Route 2
Carmegliptin
Reactant of Route 3
Reactant of Route 3
Carmegliptin
Reactant of Route 4
Reactant of Route 4
Carmegliptin
Reactant of Route 5
Reactant of Route 5
Carmegliptin
Reactant of Route 6
Reactant of Route 6
Carmegliptin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。